Comprehensive Physicochemical Profiling of 1,4-Diphenyl-1,4-butanediol
Comprehensive Physicochemical Profiling of 1,4-Diphenyl-1,4-butanediol
Executive Summary
As drug development and fine chemical synthesis increasingly rely on asymmetric catalysis, the demand for highly pure, C2-symmetric chiral building blocks has surged. 1,4-Diphenyl-1,4-butanediol (DPBD) serves as a critical intermediate in the synthesis of chiral phospholane ligands and 2,5-diphenylpyrrolidines[1]. However, the utility of DPBD is strictly governed by its stereochemical purity and its macroscopic physical properties. This technical guide provides an in-depth analysis of the physicochemical properties of DPBD, exploring the causality between its molecular architecture and its thermodynamic behavior, alongside field-proven, self-validating protocols for its isolation and characterization.
Core Physicochemical Properties
The physical state and reactivity of DPBD are dictated by the interplay between its hydrophobic diphenylbutane backbone and its polar diol moiety. The following table summarizes the foundational quantitative data for the compound (CAS: 2085-90-7)[2],[3].
| Property | Value | Scientific Implication |
| Molecular Formula | C₁₆H₁₈O₂ | Provides the baseline for stoichiometric calculations. |
| Molecular Weight | 242.31 g/mol | Standard mass for molarity and yield determinations[2]. |
| Melting Point | ~113 °C | Varies slightly between meso and chiral (dl) forms due to distinct crystal lattice energies[3]. |
| Boiling Point (Predicted) | 418.5 ± 45.0 °C | High BP indicates strong intermolecular hydrogen bonding[3]. |
| Density (Predicted) | 1.140 ± 0.06 g/cm³ | Denser than water, relevant for biphasic extraction workflows[3]. |
| XLogP3 (Lipophilicity) | 2.6 | Indicates preferential solubility in organic solvents (e.g., THF, DCM) over aqueous media[2]. |
| Topological Polar Surface Area | 40.5 Ų | Low TPSA confirms limited aqueous solvation capacity[2]. |
| Rotatable Bonds | 5 | Allows conformational flexibility, crucial for catalytic ligand binding[2]. |
Structural Causality and Thermodynamic Behavior
The macroscopic properties of DPBD are not arbitrary; they are the direct consequence of its molecular topology.
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Hydrogen Bonding & Boiling Point : DPBD possesses two hydrogen bond donors and two hydrogen bond acceptors[2]. This extensive hydrogen-bonding network, combined with the significant van der Waals forces generated by the two terminal phenyl rings, requires substantial thermal energy to disrupt, resulting in an exceptionally high predicted boiling point of ~418.5 °C[3].
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Solubility & Lipophilicity : With an XLogP3 of 2.6, the hydrophobic bulk of the molecule heavily outweighs the polarity of the hydroxyl groups[2]. Consequently, DPBD exhibits poor aqueous solubility but dissolves readily in moderately polar and non-polar organic solvents, a property that is highly advantageous during organic extraction and chromatographic purification.
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Stereochemical Nuances : DPBD contains two chiral centers (C1 and C4), leading to three possible stereoisomers: the enantiomeric pair (1R,4R) and (1S,4S), and the optically inactive meso form (rel-(1R,4S))[4]. The spatial arrangement of the hydroxyl groups dictates the packing efficiency within the crystal lattice. The C2-symmetric enantiomers often exhibit different solubility profiles and melting points compared to the meso form, a thermodynamic divergence that is exploited during purification[5].
Mechanistic logic mapping structural features of DPBD to macroscopic properties.
Experimental Workflows: A Self-Validating System
To utilize DPBD in sensitive downstream applications (such as the synthesis of chiral phospholanes for asymmetric catalysis), researchers must isolate the correct stereoisomer[1]. The following protocols represent a self-validating loop: Protocol 1 drives the diastereoselective synthesis, while Protocol 2 utilizes the compound's physical properties to validate the success of Protocol 1.
Protocol 1: Diastereoselective Synthesis & Isolation of Chiral DPBD
Causality: The reduction of 1,4-diphenyl-1,4-butanedione typically yields a mixture of dl and meso forms[5]. By tightly controlling the temperature and utilizing a chiral catalyst, we bias the transition state to favor the C2-symmetric enantiomer.
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Substrate Preparation : Dissolve 10 mmol of 1,4-diphenyl-1,4-butanedione in 50 mL of anhydrous tetrahydrofuran (THF) under an argon atmosphere. Reasoning: Anhydrous and anaerobic conditions prevent the oxidative degradation of the substrate and the moisture-sensitive catalyst.
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Asymmetric Reduction : Cool the solution to -20 °C. Introduce 10 mol% of a chiral oxazaborolidine catalyst (CBS catalyst). Slowly add 2.5 equivalents of borane-THF complex dropwise over 30 minutes. Reasoning: The sub-zero temperature rigidifies the catalytic transition state, maximizing enantiomeric excess (ee) and suppressing the formation of the meso byproduct[5].
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Quenching & Extraction : Stir for 4 hours, then carefully quench with 10 mL of methanol to destroy excess borane. Partition the mixture between ethyl acetate and brine. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Thermodynamic Resolution (Crystallization) : Dissolve the crude residue in a minimal volume of hot ethanol, then slowly add hexane until the solution becomes slightly turbid. Allow to cool to room temperature, then to 4 °C. Reasoning: The meso and chiral forms possess different crystal lattice energies. The desired chiral enantiomer selectively precipitates, allowing for physical separation via vacuum filtration.
Workflow for the asymmetric synthesis and isolation of DPBD stereoisomers.
Protocol 2: Thermal Analysis (DSC) for Purity Validation
Causality: Differential Scanning Calorimetry (DSC) measures the heat flow associated with phase transitions. Because impurities (like the meso form) disrupt the crystal lattice of the pure chiral form, they will depress and broaden the melting point. This serves as the self-validating check for Protocol 1.
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Sample Preparation : Accurately weigh 2.0 to 5.0 mg of the recrystallized DPBD from Protocol 1 into an aluminum DSC pan. Crimp seal the pan to ensure optimal thermal contact.
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Purge & Equilibration : Place the pan in the DSC instrument alongside an empty reference pan. Establish a nitrogen purge at 50 mL/min. Reasoning: The inert nitrogen atmosphere prevents oxidative exothermic artifacts during the heating cycle.
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Heating Ramp : Equilibrate at 25 °C, then initiate a heating ramp of 10 °C/min up to 150 °C. Reasoning: A 10 °C/min rate provides the optimal balance between signal resolution and sensitivity, allowing for the detection of minor meso impurities which would appear as a secondary, lower-temperature endothermic peak.
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Data Interpretation : Analyze the thermogram. A single, sharp endothermic peak with an onset near 113 °C confirms high diastereomeric purity[3]. A broadened peak or a depressed onset temperature indicates incomplete resolution during Protocol 1, necessitating a second recrystallization.
Applications in Advanced Drug Development
The physical and stereochemical properties of DPBD make it an indispensable scaffold in modern drug discovery. Its primary application lies in its conversion into highly substituted pyrroles via dehydrogenative coupling with amines[3]. Furthermore, enantiopure DPBD is cyclized to form 2,5-diphenylpyrrolidines, which act as potent chiral organocatalysts, and is utilized to synthesize C2-symmetric chiral phospholanes (e.g., DuPhos analogs)[1]. These phospholanes are critical ligands for transition-metal-catalyzed asymmetric hydrogenations, enabling the production of enantiopure active pharmaceutical ingredients (APIs) with minimal off-target toxicity.
References
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PubChem: 1,4-Diphenyl-1,4-butanediol (CID 290779) . Source: nih.gov. URL: 2
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ChemicalBook: 1,4-Diphenylbutane-1,4-diol (CAS 2085-90-7) . Source: chemicalbook.com. URL: 3
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PubChem: Rel-(1R,4S)-1,4-diphenylbutane-1,4-diol (CID 10955742) . Source: nih.gov. URL: 4
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ACS Chemical Reviews: Novel Syntheses of Azetidines and Azetidinones . Source: acs.org. URL: 5
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Google Patents: PREPARATION AND USE OF DIOLES (DE60221117T2) . Source: google.com. URL:1
Sources
- 1. DE60221117T2 - PREPARATION AND USE OF DIOLES - Google Patents [patents.google.com]
- 2. 1,4-Diphenyl-1,4-butanediol | C16H18O2 | CID 290779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Diphenylbutane-1,4-diol | 2085-90-7 [chemicalbook.com]
- 4. Rel-(1R,4S)-1,4-diphenylbutane-1,4-diol | C16H18O2 | CID 10955742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
